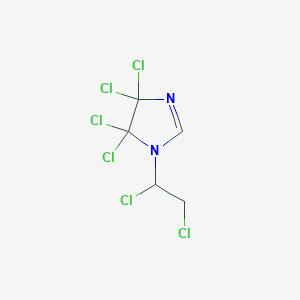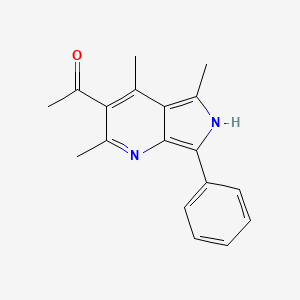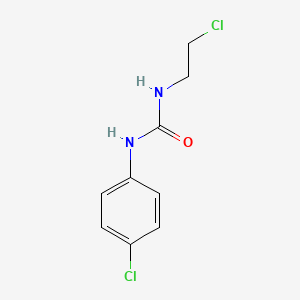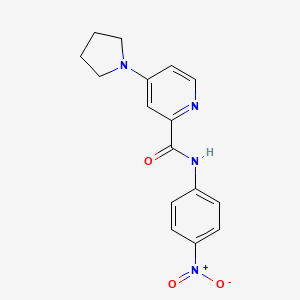![molecular formula C14H13N5OS B14004571 Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- CAS No. 37154-73-7](/img/structure/B14004571.png)
Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-: is a complex organic compound that features a purine base substituted with a benzylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- typically involves the reaction of 6-mercaptopurine with benzyl bromide to introduce the benzylthio group. This is followed by acylation with acetic anhydride to form the acetamide derivative. The reaction conditions often require the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, reverting to the parent purine structure.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 6-mercaptopurine.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry: Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- is used as a precursor in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzylthio group can interact with active sites of enzymes, providing insights into enzyme function and inhibition mechanisms .
Medicine: Its ability to interact with nucleic acids and proteins makes it a candidate for drug development .
Mécanisme D'action
The mechanism of action of Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- involves its interaction with molecular targets such as enzymes and nucleic acids. The benzylthio group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the purine base can intercalate with DNA, disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
6-Mercaptopurine: Lacks the benzylthio group but shares the purine base structure.
N-(6-Benzylthio-9H-purin-9-yl)acetylamino acids: These compounds have similar structures but include amino acid residues.
2-(Benzylthio)acetamide: Similar in having a benzylthio group but differs in the core structure.
Uniqueness: Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- is unique due to the combination of the benzylthio group and the purine base. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
37154-73-7 |
|---|---|
Formule moléculaire |
C14H13N5OS |
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
N-(6-benzylsulfanylpurin-9-yl)acetamide |
InChI |
InChI=1S/C14H13N5OS/c1-10(20)18-19-9-17-12-13(19)15-8-16-14(12)21-7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,18,20) |
Clé InChI |
MIMNTWOYTNXEQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NN1C=NC2=C1N=CN=C2SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)



![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)

